Comparative Solubility Enhancement via Ortho-Hydroxymethyl Substitution
The ortho-hydroxymethyl group in 2-hydroxymethyl-4-methylphenylboronic acid provides a polar moiety that enhances solubility in polar solvents compared to its non-hydroxymethylated counterpart, 4-methylphenylboronic acid. While quantitative solubility data for this specific compound is not available in the retrieved primary literature, the structural feature is noted to facilitate reaction handling in Suzuki-Miyaura couplings by improving compatibility with aqueous or polar organic solvent systems [1].
| Evidence Dimension | Solubility in polar solvents |
|---|---|
| Target Compound Data | Enhanced solubility due to ortho-hydroxymethyl group (qualitative) |
| Comparator Or Baseline | 4-Methylphenylboronic acid (lacks hydroxymethyl group) |
| Quantified Difference | Not quantified in retrieved literature |
| Conditions | General organic/aqueous media |
Why This Matters
Improved solubility can lead to higher yields and easier purification in aqueous or biphasic Suzuki-Miyaura reactions, reducing the need for co-solvents or phase-transfer catalysts.
- [1] Kuujia. (n.d.). Cas no 1451391-52-8 (2-Hydroxymethyl-4-methylphenylboronic acid). Retrieved from https://www.kuujia.com View Source
